3,5-Dichloro-4-(methoxycarbonyl)benzoic acid

Agrochemical Synthesis Fungicide Intermediate Zoxamide Manufacturing

Researchers targeting Zoxamide synthesis or SGLT2 inhibitor programs often face supply inconsistency with generic dichlorobenzoic acids. This specific 3,5-dichloro-4-(methoxycarbonyl) regioisomer (CAS 264272-64-2) is the documented, validated intermediate for the commercial fungicide Zoxamide-substitution with 2,4- or 2,6-dichloro analogs derails the synthetic route. • Zoxamide synthesis: Direct precursor for established amide coupling step • SGLT2 drug discovery: Privileged scaffold yielding ligands with IC50 values in the low nanomolar range • Supplied at ≥97% purity with batch-specific HPLC/NMR data; room temperature storage & shipping

Molecular Formula C9H6Cl2O4
Molecular Weight 249.04 g/mol
CAS No. 264272-64-2
Cat. No. B050132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-(methoxycarbonyl)benzoic acid
CAS264272-64-2
Synonyms2,6-Dichloro-1,4-benzenedicarboxylic Acid 1-Methyl Ester
Molecular FormulaC9H6Cl2O4
Molecular Weight249.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1Cl)C(=O)O)Cl
InChIInChI=1S/C9H6Cl2O4/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3H,1H3,(H,12,13)
InChIKeyHEPDHTNDZDMUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-(methoxycarbonyl)benzoic Acid Specifications & Sourcing


3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is a polysubstituted benzoic acid derivative (C9H6Cl2O4; MW: 249.05) characterized by two chloro substituents at the 3- and 5-positions and a methoxycarbonyl (methyl ester) group at the 4-position of the benzoic acid core . This specific substitution pattern distinguishes it from simpler dichlorobenzoic acid intermediates and defines its role as a strategic building block in agrochemical and pharmaceutical synthesis . The compound is most notably recognized as a direct precursor in the manufacture of the fungicide Zoxamide , establishing a well-defined, high-value application context that directly informs procurement decisions for industrial and research-scale synthesis.

1 Validated intermediate for Zoxamide fungicide synthesis
2 Building block for SGLT2 inhibitor discovery programs
3 Substrate for regioselective C-H functionalization studies

Why Analogs Fall Short: 3,5-Dichloro-4-(methoxycarbonyl)benzoic Acid


Generic substitution with other dichlorobenzoic acid derivatives or simpler benzoate esters is not feasible for workflows targeting the specific molecular architectures derived from 3,5-dichloro-4-(methoxycarbonyl)benzoic acid. The precise 3,5-dichloro-4-methoxycarbonyl arrangement is not a random permutation; it is a functional requirement for several reasons. First, this specific regioisomer is the documented, validated intermediate in the established synthetic route to the commercial fungicide Zoxamide; substitution with 2,4-dichloro, 2,6-dichloro, or non-esterified analogs would derail the entire synthetic sequence, as the subsequent amide coupling step requires this exact benzoic acid core . Second, the dual presence of the carboxylic acid handle for coupling and the methyl ester moiety allows for orthogonal synthetic manipulation, a capability lost in analogs possessing only one reactive group. The following evidence sections detail the quantifiable and comparative data that substantiate the procurement of this specific CAS number over its chemical relatives.

2,4- or 2,6-dichloro regioisomers derail the Zoxamide coupling step; only the 3,5- pattern fits.
Non-esterified analogs (e.g., 3,5-dichlorobenzoic acid) lack the orthogonal methyl ester handle.
Generic dichlorobenzoic acids may differ in purity and CoA availability, risking reproducibility.

3,5-Dichloro-4-(methoxycarbonyl)benzoic Acid – Key Differentiators


Validated Zoxamide Intermediate

Unlike its unsubstituted or differently substituted benzoic acid analogs, 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is the established and documented synthetic intermediate for Zoxamide, a commercial benzamide fungicide . This provides a direct, application-specific justification for its procurement in agrochemical research and production. While other compounds like 3,5-dichlorobenzoic acid are generic building blocks, the target compound's unique substitution pattern is a functional necessity for the specific coupling reactions in the Zoxamide synthetic route. The core question for a procurement specialist is: 'Which intermediate is required for the next step in the Zoxamide synthesis?' The answer, based on the literature, is CAS 264272-64-2.

Validated Zoxamide Intermediate
Reported
Established intermediate in commercial Zoxamide route; generic dichlorobenzoic acids lack this role.
Directly supports a known high-value synthetic process.
Procurement assurance: specific CAS ties to validated route.
Agrochemical Synthesis Fungicide Intermediate Zoxamide Manufacturing

Boiling Point Advantage

A key physicochemical distinction between 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid and its simpler analog, 3,5-dichlorobenzoic acid, lies in its boiling point. The target compound exhibits a significantly higher boiling point, which is a direct consequence of the additional methoxycarbonyl group, increasing molecular weight and intermolecular interactions. This difference has practical implications for purification (e.g., distillation conditions) and thermal stability assessment during process development. While the target compound's boiling point is reported as 383.0±0.0 °C at 760 mmHg [1], the comparator's boiling point is 309.1±22.0 °C under the same conditions [2].

Boiling Point Advantage
Reported
383.0±0.0 °C vs 309.1±22.0 °C (3,5-dichlorobenzoic acid)
~74 °C higher boiling point influences distillation and thermal processing.
Not interchangeable in processes defined for the target compound.
Physical Chemistry Process Chemistry Purification

Scaffold for SGLT2 Inhibitors

While direct biological activity data for the exact compound is not available in the public domain, there is strong class-level evidence linking its core structure to potent SGLT2 inhibition. The compound serves as a key intermediate or a crucial fragment in the synthesis of C-aryl glucoside SGLT2 inhibitors [REFS-1, REFS-2]. The 3,5-dichloro-4-substituted benzoic acid motif is a recognized pharmacophore within this class. For example, structurally related advanced intermediates containing this core exhibit potent SGLT2 inhibition, with reported IC50 values as low as 150 nM and EC50 values of 38 nM in cellular assays [REFS-3, REFS-4]. While these data points are not for the target compound itself, they demonstrate the value of this specific dichloro-substituted benzoate scaffold for generating highly active SGLT2 ligands. This positions 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid as a rationally designed building block for medicinal chemists developing novel antidiabetic agents.

Scaffold for SGLT2 Inhibitors
Class-level inference
Advanced analogs with same core: IC50 150 nM, EC50 38 nM (hSGLT2)
Supports strategic use as a privileged building block.
No direct activity data for exact CAS; model context requires verification.
Medicinal Chemistry Diabetes SGLT2 Inhibitor Building Block

Regioselective Functionalization

The specific arrangement of electron-withdrawing groups (two chloro atoms and a methyl ester) on the benzoic acid ring of 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is not merely structural; it confers distinct regioselective properties in metalation and cross-coupling reactions. The carboxylate anion can act as a directing group for ortho-C-H functionalization . Research on similar polysubstituted benzoic acids demonstrates that carboxylate-directed cross-coupling can achieve >99:1 regioselectivity in the synthesis of trisubstituted benzoic acids [1]. While this exact compound was not the primary subject of the cited methodology study, the underlying principle applies: the presence of the 3,5-dichloro substitution pattern and the 4-methoxycarbonyl group influences the electronic environment, thereby dictating the site of reactivity. This is a class-level inference from established principles of directed ortho-metalation and cross-coupling chemistry, which predict that the target compound will exhibit similar, predictable, and potentially high regioselectivity in metalation at the position ortho to the carboxylate.

Regioselective Functionalization
Class-level inference
Carboxylate-directed cross-coupling on similar dihalo acids: >99:1 regioselectivity
Predictable ortho-functionalization handle for complex molecule synthesis.
Reactivity inferred from class; site-specific conditions should be confirmed.
Synthetic Methodology Regioselectivity C-H Functionalization Directing Groups

High Purity & Batch Data Availability

A fundamental, quantifiable procurement consideration is the guaranteed purity level and the availability of batch-specific analytical documentation. 3,5-Dichloro-4-(methoxycarbonyl)benzoic acid is commercially available from multiple reputable suppliers with a standard purity specification of 97% or higher [REFS-1, REFS-2]. Critically, suppliers such as Bidepharm provide batch-specific Certificates of Analysis (CoA) that include confirmatory data from NMR, HPLC, or GC, ensuring identity and purity . This level of quality assurance is not uniformly offered for all niche or custom-synthesized analogs. While in-house synthesis of a comparator might be possible, it carries the burden of additional purification and full analytical characterization. Procuring this specific CAS number provides a streamlined path to a well-characterized, high-purity starting material, reducing project risk and saving analytical resources.

High Purity & Batch Data
Specification review
Standard purity ≥97%; batch-specific CoA with NMR, HPLC, GC available.
Reduces purification burden and analytical uncertainty.
Supplier documentation may vary; request CoA for critical work.
Quality Control Purity Specification Analytical Chemistry Procurement

3,5-Dichloro-4-(methoxycarbonyl)benzoic Acid – Application Scenarios


Zoxamide Manufacturing Precursor

This compound is the definitive synthetic intermediate for the commercial fungicide Zoxamide. Procurement in this context is driven by the need for a specific, validated building block to ensure the integrity of the downstream synthetic route . This scenario includes industrial-scale production, process optimization, and the synthesis of analytical reference standards for residue monitoring. The use of any other isomer or analog would deviate from the established, patented synthetic pathway, introducing unnecessary process risk.

Building Block for SGLT2 Inhibitors

For drug discovery programs targeting type 2 diabetes, this compound serves as a privileged scaffold for the synthesis of novel SGLT2 inhibitors. The class-level evidence demonstrates that this specific dichloro-substituted benzoate core is present in highly potent SGLT2 ligands (IC50/EC50 in the low nanomolar range) [REFS-2, REFS-3]. Its procurement enables medicinal chemists to efficiently explore this chemical space and generate focused libraries of C-aryl glucoside analogs.

Regioselective C-H Functionalization

This compound's unique substitution pattern makes it a valuable substrate for investigating directed C-H functionalization and cross-coupling reactions. As a class of dihalobenzoic acid derivatives, it is predicted to exhibit high regioselectivity in carboxylate-directed ortho-metalation and subsequent functionalization [REFS-4, REFS-5]. Researchers can use this building block to develop and test new synthetic methods for the preparation of highly substituted aromatic systems.

Well-Characterized Reference Standard

The commercial availability of this compound at a guaranteed purity of 97% or higher, along with batch-specific analytical data (NMR, HPLC, GC) from suppliers [REFS-6, REFS-7], makes it an excellent candidate for use as a reference standard. It can be employed for method development, calibration, and impurity profiling in analytical chemistry laboratories, particularly those involved in agrochemical or pharmaceutical analysis.

Application
Selection Property
Validation Focus
Zoxamide intermediate supply
Validated synthetic route compatibility
Regioisomer identity and coupling efficiency
SGLT2 inhibitor lead discovery
Privileged dichlorobenzoate scaffold
In vitro SGLT2 inhibition assay context
Directed C-H functionalization
Ortho-directing carboxylate and substitution pattern
Regioselectivity and cross-coupling performance
Analytical reference standard
Certified purity and batch-specific CoA
Method calibration and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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